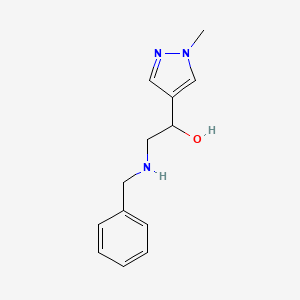

2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Description

2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a β-amino alcohol derivative featuring a benzylamine group linked to a hydroxylated carbon adjacent to a 1-methyl-1H-pyrazol-4-yl substituent. This compound is cataloged as a building block for organic synthesis, with applications in medicinal chemistry and drug discovery. It is commercially available from suppliers like CymitQuimica, offered in quantities ranging from 50 mg to 500 mg .

Properties

IUPAC Name |

2-(benzylamino)-1-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-16-10-12(8-15-16)13(17)9-14-7-11-5-3-2-4-6-11/h2-6,8,10,13-14,17H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAUFOGZUXVGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CNCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801169803 | |

| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-[[(phenylmethyl)amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-31-1 | |

| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-[[(phenylmethyl)amino]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-methanol, 1-methyl-α-[[(phenylmethyl)amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801169803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation of Halopyrazoles

- Method : Starting from 5-chloro-1H-pyrazole derivatives, formylation at the 4-position is achieved using Vilsmeier-Haack conditions.

- Reaction Conditions :

- Note : This step is crucial for introducing the aldehyde functionality necessary for subsequent reactions.

Alkylation of Pyrazoles

- Method : Methylation of pyrazole derivatives using methyl iodide or dimethyl sulfate under basic conditions.

- Reaction Conditions :

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Temperature: Room temperature to reflux

- Outcome : Formation of 1-methyl-1H-pyrazol-4-yl derivatives, with yields typically between 41-80%.

Introduction of the Benzylamino Group

The benzylamino group can be introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution on Halogenated Pyrazoles

- Method : Reacting halogenated pyrazoles (e.g., 4-chloropyrazoles) with benzylamine.

- Reaction Conditions :

- Solvent: Ethanol or DMF

- Catalyst: Potassium carbonate or other bases

- Temperature: Reflux (~80°C)

- Duration: 12-24 hours

- Outcome : Formation of benzylamino derivatives with yields around 60-75%.

Reductive Amination

- Method : Condensation of the aldehyde-functionalized pyrazole with benzylamine followed by reduction.

- Reaction Conditions :

- Reagents: Benzylamine, sodium cyanoborohydride or catalytic hydrogenation

- Solvent: Methanol or ethanol

- Temperature: Room temperature to 50°C

- Outcome : Efficient formation of benzylamino compounds, with yields exceeding 70%.

Synthesis of the Ethanol Side Chain

The ethan-1-ol side chain can be assembled via:

Nucleophilic Addition to Aldehydes

- Method : Addition of a suitable nucleophile (e.g., Grignard reagent or organolithium) to the aldehyde group on the pyrazole derivative.

- Reaction Conditions :

- Reagents: Ethanol derivatives or protected alcohols

- Solvent: THF or diethyl ether

- Temperature: -78°C to room temperature

- Outcome : Formation of the ethanol chain attached to the pyrazole core.

Reductive Hydroxymethylation

- Method : Reaction of aldehyde with formaldehyde under reducing conditions to install the hydroxymethyl group.

- Reaction Conditions :

- Reagents: Formaldehyde, sodium borohydride

- Solvent: Aqueous ethanol

- Temperature: 0°C to room temperature

- Outcome : Formation of the 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- Efficiency : The formylation via Vilsmeier-Haack reaction is highly efficient, with yields up to 80%, making it suitable for large-scale synthesis.

- Selectivity : The reactions are regioselective for the 4-position on the pyrazole ring, especially when starting from halogenated precursors.

- Versatility : The benzylamino group can be introduced either through nucleophilic substitution on halopyrazoles or via reductive amination of aldehyde intermediates, offering flexibility based on available starting materials.

- Optimization : Reaction parameters such as temperature, solvent, and catalyst choice significantly influence yields and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it has been oxidized, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol is a compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a benzylamino group and a 1-methyl-1H-pyrazol-4-yl moiety, lends itself to diverse applications.

Medicinal Chemistry

This compound has been identified as a valuable building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets, making it useful for developing drugs aimed at neurological disorders and inflammatory conditions. The benzylamino group enhances its ability to form hydrogen bonds with biological macromolecules, potentially increasing the binding affinity to specific receptors or enzymes.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, facilitates the generation of diverse derivatives that can be tailored for specific applications.

Biological Studies

The compound is also employed in biological research to study the interactions between small molecules and biological targets. By investigating how this compound binds to enzymes or receptors, researchers can gain insights into its potential therapeutic effects and mechanisms of action.

Industrial Applications

There is potential for this compound in industrial settings, particularly in the development of new materials or as a catalyst in chemical reactions. Its unique properties may contribute to advancements in material science and catalysis.

Case Study 1: Neurological Drug Development

Research has demonstrated that derivatives of this compound exhibit promising neuroprotective effects. In vitro studies revealed that these compounds could inhibit neuroinflammation pathways, suggesting their potential as therapeutic agents for neurodegenerative diseases.

Case Study 2: Synthesis of Novel Antimicrobial Agents

In a recent study, this compound was utilized as a precursor in synthesizing novel antimicrobial agents. The synthesized compounds showed significant antibacterial activity against various strains, highlighting the utility of this compound in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzylamino group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, while the pyrazole ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The nitro group in the 4-nitrophenyl analog (C₁₅H₁₆N₂O₃) introduces strong electron-withdrawing properties, likely enhancing solubility in polar solvents compared to the ethyl-substituted analog .

- Biological Relevance : The triazole-containing analog (C₁₀H₁₄N₄O) may exhibit enhanced metabolic stability due to the triazole ring’s resistance to oxidative degradation .

Pyrazole-Containing Analogs

The 1-methyl-1H-pyrazol-4-yl group is a critical pharmacophore in kinase inhibitors. Notable comparisons include:

Key Observations :

- Pharmacological Activity: Avapritinib’s pyrazolo-pyrrolotriazine scaffold demonstrates high selectivity for KIT and PDGFRA kinases, suggesting that the pyrazole moiety in 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol could be leveraged for similar targets .

- Synthetic Utility : The hydroxymethyl-pyrazole derivative (C₁₁H₁₂N₂O) highlights the versatility of pyrazole intermediates in constructing bioactive molecules .

Biological Activity

Overview

2-(Benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol, also known by its CAS number 1803601-31-1, is an organic compound with potential biological activities. This compound features a benzylamino moiety attached to an ethan-1-ol backbone, substituted with a 1-methyl-1H-pyrazol-4-yl group. Its unique structure suggests diverse biological interactions, making it a candidate for further pharmacological exploration.

The compound has the following chemical properties:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzylamino group facilitates hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking interactions. This dual interaction profile may enhance its binding affinity to specific receptors or enzymes involved in neurological and inflammatory pathways .

Anxiolytic Effects

A related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, was evaluated for anxiolytic-like effects through various pharmacological tests. It exhibited significant alterations in behavior indicative of anxiolytic activity, suggesting that compounds in this class may modulate pathways associated with anxiety . This points to the potential for this compound to exhibit similar effects.

Structure Activity Relationship (SAR)

The presence of the 1-methyl group on the pyrazole ring at the 4-position is crucial for enhancing biological activity compared to similar compounds lacking this substitution. The unique substitution pattern can influence the compound's binding affinity and pharmacokinetic properties .

Table: Comparative Biological Activity of Related Compounds

| Compound Name | Structure | Biological Activity | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Pyrazole derivative | Antibacterial against S. aureus | 0.0039 |

| Compound B | Benzylamino derivative | Antifungal against C. albicans | 0.0048 |

| This compound | C13H17N3O | Potential anxiolytic and antimicrobial effects | TBD |

*Note: MIC values are indicative of the minimum inhibitory concentration required to inhibit bacterial growth.

Q & A

How can 2-(benzylamino)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol be synthesized and characterized in academic research?

Basic Research Question

Methodological Answer:

The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with benzylamine under reflux in ethanol to form the Schiff base intermediate.

- Step 2 : Reduction of the intermediate using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the final alcohol.

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Characterization employs NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity .

What spectroscopic and crystallographic methods are used for structural confirmation of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (in CDCl₃ or DMSO-d₆) identifies proton environments (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, benzyl group protons at δ 4.3–4.5 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., SHELX-2018) resolves bond lengths, angles, and stereochemistry. For example, a related complex with 2-(benzylamino)ethan-1-ol showed a resolution of 1.18 Å in PDB entry 8AZ8 .

| Parameter | Value (Example) |

|---|---|

| Space group | P2₁2₁2₁ |

| Resolution (Å) | 1.18 |

| R-factor | 0.052 |

| Bond length (C–N) | 1.47 Å |

How can researchers assess the compound’s purity and stability under experimental conditions?

Basic Research Question

Methodological Answer:

- HPLC Analysis : Reverse-phase C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm assess purity (>95%).

- Stability Studies : Monitor degradation under varying pH, temperature, and light exposure (e.g., 24-hour stability in PBS at 37°C). For photosensitive analogs (e.g., imine derivatives), use amber vials and minimize light exposure .

How to resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Methodological Answer:

Discrepancies may arise from:

- Enantiomeric Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as biological activity often depends on stereochemistry.

- Experimental Conditions : Compare assay protocols (e.g., cell lines, concentrations). For instance, activity in SARS-CoV-2 nsp1 binding (PDB 8AZ8) may vary with buffer ionic strength or co-solvents .

- Data Validation : Reproduce results using orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporter assays) .

What computational approaches are used to model interactions between this compound and biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding modes to targets (e.g., viral proteins). For SARS-CoV-2 nsp1, docking simulations align with SC-XRD data from PDB 8AZ8 .

- MD Simulations : GROMACS or AMBER analyze stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds and hydrophobic interactions.

How to optimize reaction conditions for enantioselective synthesis?

Advanced Research Question

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN] for asymmetric transfer hydrogenation) to enhance enantiomeric excess (ee).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve yield vs. ethanol.

- In situ Monitoring : Use ReactIR or LC-MS to track intermediate formation and adjust reaction time/temperature .

What safety protocols are recommended for handling this compound in laboratory settings?

Advanced Research Question

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃ in cyclization reactions).

- Waste Disposal : Neutralize acidic/basic waste before disposal; coordinate with certified hazardous waste management services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.